2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[2-(methyleth yl)phenyl]acetamide
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Overview
Description
2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-(methylethyl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, an amino group, and various phenyl and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-(methylethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketonesThe final step usually involves the acylation of the triazole derivative with an acetamide group under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve efficient synthesis. Industrial methods also focus on minimizing waste and ensuring the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-(methylethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties .
Scientific Research Applications
2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-(methylethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring and amino group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a phenyl moiety but differs in its overall structure and functional groups.
4,4’-Difluorobenzophenone: Contains a benzophenone core but lacks the triazole and amino groups.
Uniqueness
2-{4-amino-5-3-(methylethoxy)phenyl}-N-[2-(methylethyl)phenyl]acetamide is unique due to its combination of a triazole ring, amino group, and phenyl moieties, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H27N5O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H27N5O2S/c1-14(2)18-10-5-6-11-19(18)24-20(28)13-30-22-26-25-21(27(22)23)16-8-7-9-17(12-16)29-15(3)4/h5-12,14-15H,13,23H2,1-4H3,(H,24,28) |
InChI Key |
XMAPGGWAIRNVBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C |
Origin of Product |
United States |
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